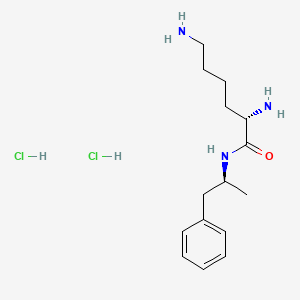

Lisdexamphetamine Dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H27Cl2N3O |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride |

InChI |

InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1 |

InChI Key |

MBFYQIVPCPSYQM-FORAGAHYSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Lisdexamfetamine Biotransformation

Enzymatic Hydrolysis of Lisdexamfetamine (B1249270)

The conversion of lisdexamfetamine to d-amphetamine and the naturally occurring essential amino acid, L-lysine (B1673455), occurs through enzymatic hydrolysis. wikipedia.orgresearchgate.net This process is not mediated by cytochrome P450 enzymes. nih.govdrugbank.com

Initial research has definitively identified red blood cells (RBCs) as the primary site for the metabolic conversion of lisdexamfetamine. nih.govnih.govresearchgate.net Studies have shown that the hydrolysis of lisdexamfetamine occurs within human blood, but not significantly in other tissues such as the intestine, kidney, liver, or pancreas. nih.govtandfonline.com Within the blood, this activity is specifically associated with red blood cells, and not with other components like platelets, peripheral blood mononuclear cells (PBMCs), or polymorphonuclear leukocytes (PMNs). nih.govresearchgate.net Further investigations have pinpointed the hydrolytic activity to the cytosolic extract of red blood cells, rather than the cell membrane fraction. nih.govtandfonline.comnih.gov The lysis of red blood cells does not appear to impact the rate of this conversion. nih.gov

The enzymatic hydrolysis of lisdexamfetamine within red blood cells is the rate-limiting step in the release of d-amphetamine. wikipedia.orgresearchgate.netresearchgate.net This controlled conversion process contributes to the gradual appearance of d-amphetamine in the plasma. nih.gov This is distinct from many long-acting formulations where the extended duration is dependent on the slow dissolution of the tablet or release of the medication within the gastrointestinal tract. nih.gov The time to reach maximum plasma concentration (Tmax) for d-amphetamine after oral administration of lisdexamfetamine is longer than that for lisdexamfetamine itself, which is a direct consequence of this rate-limited hydrolysis. nih.gov

The enzymatic activity responsible for the hydrolysis of the peptide bond in lisdexamfetamine is attributed to peptidases, specifically aminopeptidases, located in the cytosol of red blood cells. nih.govtandfonline.comnih.gov The process is inhibited by a broad-spectrum protease inhibitor cocktail, bestatin (B1682670), and ethylenediaminetetra-acetic acid (EDTA), which further supports the involvement of a metallo-aminopeptidase. nih.govresearchgate.net While the exact enzyme has not been definitively identified, aminopeptidase (B13392206) B was initially considered a likely candidate due to its presence in red blood cell cytosol and its preference for lysine. nih.gov However, in vitro studies with purified recombinant human aminopeptidase B did not result in the release of d-amphetamine from lisdexamfetamine. nih.govtandfonline.comnih.gov Other peptidases, such as leukotriene A4 hydrolase, remain potential candidates for further investigation. nih.gov Studies have also shown that lisdexamfetamine is stable in the presence of other hydrolytic peptidases like dipeptidyl peptidase IV, cathepsin G, and elastase. tandfonline.com

The rate of lisdexamfetamine hydrolysis is dependent on the concentration of red blood cells, or hematocrit levels. nih.govresearchgate.net However, studies have demonstrated that substantial conversion to d-amphetamine still occurs even when hematocrit values are significantly reduced to as low as 10% or 25% of the normal range. nih.govnih.govresearchgate.net This indicates a high capacity for hydrolysis within the red blood cells. nih.gov Furthermore, the conversion process appears to be unaffected by pathological conditions affecting red blood cells, such as sickle cell disease, suggesting the enzymatic system is robust. nih.govresearchgate.net

Intact Absorption of Lisdexamfetamine

Lisdexamfetamine is absorbed from the gastrointestinal tract as the intact prodrug molecule. nih.govnih.gov

The absorption of intact lisdexamfetamine from the small intestine is facilitated by active carrier-mediated transport, with evidence strongly pointing to the involvement of Peptide Transporter 1 (PEPT1). nih.govtandfonline.comnih.gov PEPT1 is a high-capacity transporter expressed in the small intestine. nih.gov Studies using Caco-2 cells, which endogenously express PEPT1, have shown that the transport of lisdexamfetamine is similar to that of known PEPT1 substrates and is reduced by PEPT1 inhibitors. nih.govnih.gov Furthermore, lisdexamfetamine has demonstrated an affinity for PEPT1 in Chinese hamster ovary (CHO) cells engineered to express the human PEPT1 transporter. nih.govnih.gov The involvement of other peptide and amino acid transporters in the absorption process has not been entirely ruled out. nih.gov

pH Independence of Oral Absorption Kinetics

A significant characteristic of lisdexamfetamine as a prodrug is that its oral absorption kinetics are independent of the pH of the gastrointestinal (GI) environment. nih.govwikipedia.org This attribute is a direct result of its unique biotransformation process, which separates the phase of absorption from the phase of metabolic activation. Unlike other drug formulations that may rely on specific pH conditions for dissolution and release, lisdexamfetamine's design ensures a more consistent absorption profile. nih.govtandfonline.com

Research indicates that lisdexamfetamine is absorbed as the intact molecule from the GI tract, primarily within the small intestine. nih.govresearchgate.net This absorption is believed to be facilitated by a high-capacity, carrier-mediated transport system, likely involving the peptide transporter 1 (PEPT1). nih.govresearchgate.net Following absorption into the portal circulation, the conversion of the inactive lisdexamfetamine molecule into its active component, d-amphetamine, and the naturally occurring amino acid l-lysine occurs. nih.govnih.gov This enzymatic hydrolysis happens predominantly in the blood, with red blood cells identified as the primary site of this biotransformation. nih.govnih.govdrugbank.com The rate-limiting step in the delivery of active d-amphetamine is this enzymatic conversion process in the blood, not the dissolution or absorption of lisdexamfetamine in the GI tract. tandfonline.com

Research Findings

In vitro and in vivo studies have substantiated the pH-independent nature of lisdexamfetamine's absorption.

An in vitro study specifically examined the solubility profile of lisdexamfetamine dimesylate in buffered aqueous solutions across a range of pH values. nih.gov The findings demonstrated that the compound's solubility was not affected by pH within the typical biological range found in the gastrointestinal tract. nih.gov

| pH Range Tested | Observed Effect on Solubility | Source |

|---|---|---|

| 1 - 8 | The solubility profile of Lisdexamfetamine Dimesylate was found to be unaffected. | nih.gov |

Clinical studies further support these findings. One study investigated the potential for a drug interaction with a medication that alters gastric pH. Healthy volunteers were administered lisdexamfetamine alone and in co-administration with omeprazole, a proton-pump inhibitor that increases gastric pH by lowering acid secretion. The study concluded that there was no significant difference in the key pharmacokinetic parameters of the active metabolite, d-amphetamine, when lisdexamfetamine was given with omeprazole. nih.gov

| Administration Condition | Effect on Median Tmax of d-amphetamine | Conclusion | Source |

|---|---|---|---|

| Lisdexamfetamine with Omeprazole | No difference was found in the median time to maximum concentration (Tmax). | Suggests no drug interaction with medications that alter GI pH. | nih.gov |

This lack of influence from gastrointestinal pH on absorption provides a reliable mechanism for drug delivery. nih.gov Because the conversion to d-amphetamine is enzymatic and occurs post-absorption, variations in gastric pH or GI transit times are unlikely to affect the systemic availability of the active drug. wikipedia.orgtandfonline.com This results in a predictable pharmacokinetic profile with low inter-patient and intra-patient variability. nih.gov

Preclinical Pharmacokinetic and Neuropharmacological Characterization of Lisdexamfetamine

Pharmacokinetic Profiles of Lisdexamfetamine (B1249270) and Dextroamphetamine in Preclinical Models

Comparative Systemic Exposure of Lisdexamfetamine and Dextroamphetamine

Lisdexamfetamine was developed to provide a consistent and extended duration of action. researchgate.net Preclinical and clinical studies have demonstrated that lisdexamfetamine results in a delayed and lower peak plasma concentration (Cmax) of d-amphetamine compared to an equimolar dose of immediate-release (IR) d-amphetamine. nih.govresearchgate.net However, the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), is comparable between the two formulations. researchgate.netnih.gov

In a study involving healthy adults, the administration of 100 mg of lisdexamfetamine dimesylate resulted in a similar total exposure (AUC) to 40 mg of d-amphetamine sulfate (B86663) IR, though the time to reach Cmax (Tmax) was longer for lisdexamfetamine (4.6 hours vs. 3.3 hours). wikipedia.org Another study in rats showed that at equivalent doses, lisdexamfetamine produced a 50% lower Cmax and a significantly delayed Tmax for d-amphetamine compared to IR d-amphetamine, while the AUC remained identical. researchgate.net This altered pharmacokinetic profile, characterized by a slower rate of d-amphetamine appearance in the blood and brain, contributes to a more gradual onset of effects. nih.govresearchgate.net

| Parameter | Lisdexamfetamine (100 mg) | Dextroamphetamine IR (40 mg) |

| Tmax (hours) | 4.6 | 3.3 |

| Cmax | Lower | Higher |

| AUC | Similar | Similar |

| Data from a comparative study in healthy adults. wikipedia.org |

Analysis of Plasma Concentration-Time Relationships and Dose Proportionality

Studies have established a linear and dose-proportional relationship for d-amphetamine exposure following the administration of lisdexamfetamine. nih.govnih.gov In healthy adults receiving single doses of lisdexamfetamine dimesylate ranging from 50 mg to 250 mg, the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve from time 0 to infinity (AUC0-∞) for d-amphetamine increased in a dose-dependent and linear manner. nih.gov

The time to reach maximum plasma concentration (Tmax) for d-amphetamine after lisdexamfetamine administration is consistently longer than that for lisdexamfetamine itself, reflecting the rate-limited hydrolysis of the prodrug. nih.gov The Tmax for lisdexamfetamine is typically around 1.0 to 1.5 hours, while the Tmax for the resulting d-amphetamine ranges from 4 to 6 hours. nih.gov Furthermore, research indicates low inter- and intra-subject variability in the pharmacokinetic parameters of d-amphetamine derived from lisdexamfetamine, suggesting predictable and consistent exposure. nih.govfrontiersin.org

| Lisdexamfetamine Dimesylate Dose | d-Amphetamine Cmax (mean) | d-Amphetamine AUC0-∞ (mean) |

| 50 mg | Linearly Proportional | Linearly Proportional |

| 100 mg | Linearly Proportional | Linearly Proportional |

| 150 mg | Linearly Proportional | Linearly Proportional |

| 200 mg | Linearly Proportional | Linearly Proportional |

| 250 mg | Linearly Proportional | Linearly Proportional |

| Summary of dose-proportionality findings in healthy adults. nih.gov |

Distribution Kinetics of Dextroamphetamine within Central Nervous System Tissues

Once released from lisdexamfetamine, dextroamphetamine readily crosses the blood-brain barrier to exert its effects on the central nervous system (CNS). researchgate.netfrontiersin.org The slower rate of d-amphetamine appearance in the plasma following lisdexamfetamine administration also translates to a more gradual increase in CNS concentrations. nih.govresearchgate.net This controlled delivery to the brain is a key feature of lisdexamfetamine's pharmacokinetic profile. researchgate.net Studies in animals have demonstrated that dextroamphetamine enhances neural activity in specific brain networks involved in cognitive tasks. nih.gov For instance, research using positron-emission tomography (PET) has shown that dextroamphetamine can increase regional cerebral blood flow (rCBF) in brain areas critical for specific cognitive functions, suggesting a "focusing" of neural activity. nih.gov

Pathways of Dextroamphetamine Metabolism and Excretion

Lisdexamfetamine itself is not metabolized by cytochrome P450 (CYP) enzymes. researchgate.net Its conversion to d-amphetamine and L-lysine (B1673455) occurs through enzymatic hydrolysis in the blood, primarily by enzymes associated with red blood cells. nih.govresearchgate.net

The subsequent metabolism of d-amphetamine involves several pathways. It is oxidized to form metabolites such as 4-hydroxyamphetamine and alpha-hydroxyamphetamine. nih.gov These metabolites can be further processed. nih.gov A key enzyme involved in the hydroxylation of amphetamine is CYP2D6. nih.govdrugbank.com Genetic variations in CYP2D6 can lead to differences in amphetamine metabolism. nih.gov Dextroamphetamine and its metabolites are primarily eliminated by the kidneys, with a significant portion excreted unchanged in the urine. wikipedia.orgnih.govdrugbank.com The rate of urinary excretion is influenced by urinary pH; acidic urine increases the rate of elimination, while alkaline urine decreases it. wikipedia.orgnih.gov

Neurochemical Mechanisms of Dextroamphetamine Action

Monoamine Transporter Inhibition (Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter)

Dextroamphetamine's primary mechanism of action involves its interaction with monoamine transporters, which are proteins responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. britannica.comwikipedia.orgnih.gov

Dextroamphetamine is a potent inhibitor and substrate of the dopamine transporter (DAT) and the norepinephrine transporter (NET). patsnap.comnih.gov By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synapse. nih.govpatsnap.com Furthermore, dextroamphetamine can reverse the direction of transport, causing the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. patsnap.compatsnap.com This dual action of reuptake inhibition and release promotion significantly enhances dopaminergic and noradrenergic neurotransmission. nih.govpatsnap.com

While dextroamphetamine has a strong affinity for DAT and NET, its effect on the serotonin transporter (SERT) is less pronounced. nih.gov Some research suggests it also inhibits serotonin reuptake, but to a lesser extent than its effects on dopamine and norepinephrine. britannica.com Dextroamphetamine also interacts with vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles and further contributing to their release into the cytoplasm and subsequently the synapse. nih.govpatsnap.com

| Transporter | Action of Dextroamphetamine |

| Dopamine Transporter (DAT) | Inhibition of reuptake, reversal of transport (release) |

| Norepinephrine Transporter (NET) | Inhibition of reuptake, reversal of transport (release) |

| Serotonin Transporter (SERT) | Weaker inhibition of reuptake |

| Summary of dextroamphetamine's actions on monoamine transporters. nih.govbritannica.compatsnap.comnih.govpatsnap.com |

Activation of Trace Amine-Associated Receptor 1 (TAAR1) and Associated Efflux

D-amphetamine, the active metabolite of lisdexamfetamine, functions as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic systems. nih.govnih.gov When activated by d-amphetamine, TAAR1 initiates a cascade of intracellular signaling events. wikipedia.orgnih.gov

Modulation of Synaptic Monoamine Concentrations in Specific Brain Regions (e.g., Prefrontal Cortex, Striatum)

The administration of lisdexamfetamine leads to a significant increase in extracellular concentrations of key monoamines, particularly dopamine (DA) and norepinephrine (NE), in brain regions critical for executive function and reward, such as the prefrontal cortex (PFC) and striatum. nih.govresearchgate.net

Microdialysis studies in rats have demonstrated that lisdexamfetamine produces a sustained elevation of DA and NE in the PFC. researchgate.netnih.gov In one study, lisdexamfetamine evoked a smaller initial peak but more prolonged increase in DA levels within the medial prefrontal cortex (mPFC) compared to d-amphetamine. nih.gov Specifically, the peak extracellular DA concentration after lisdexamfetamine was approximately 177% of baseline at 60 minutes post-administration, whereas d-amphetamine produced a peak of 222% at 30 minutes. nih.gov Both stimulants also led to a decrease in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov

Similarly, in the striatum, lisdexamfetamine causes a gradual and sustained increase in dopamine efflux. researchgate.netnih.gov This controlled and prolonged release of monoamines is a key feature of lisdexamfetamine's pharmacodynamic profile, resulting from its prodrug formulation. nih.govresearchgate.net

Investigation of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

D-amphetamine, the active form of lisdexamfetamine, also exerts its effects by interacting with the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgnih.govdrugbank.com VMAT2 is a protein on the membrane of synaptic vesicles responsible for sequestering cytoplasmic monoamines into these vesicles for future release. researchgate.net

D-amphetamine is a substrate for VMAT2 and can be transported into the vesicles. wikipedia.org Once inside, it disrupts the proton gradient across the vesicular membrane, causing the collapse of the vesicular pH. wikipedia.org This disruption leads to the leakage of monoamines, such as dopamine, from the vesicles into the cytoplasm of the presynaptic neuron. wikipedia.org The resulting increase in cytosolic dopamine concentration further promotes the reverse transport of dopamine out of the neuron and into the synaptic cleft via the dopamine transporter (DAT). wikipedia.orggrantome.com D-amphetamine is considered an inhibitor of VMAT2. drugbank.com

Preclinical Pharmacodynamic Assessments

Effects on Locomotor Activity in Animal Models

In preclinical studies, lisdexamfetamine has been shown to increase locomotor activity in a dose-dependent manner. However, its effect is notably different from that of immediate-release d-amphetamine. nih.govfrontiersin.org In rats, lisdexamfetamine produces a less pronounced but more sustained increase in locomotor activity compared to an equimolar dose of d-amphetamine. nih.govfrontiersin.org

For example, one study found that d-amphetamine at doses of 0.5 to 1.5 mg/kg significantly increased locomotor activity, while lisdexamfetamine at an equimolar dose of 4.5 mg/kg was required to produce a significant increase in locomotion. nih.govresearchgate.net The onset of increased activity was also delayed with lisdexamfetamine, beginning 60 to 90 minutes after administration, compared to a more rapid onset with d-amphetamine. frontiersin.org This difference is attributed to the rate-limited conversion of the lisdexamfetamine prodrug to active d-amphetamine, which results in a smoother and more prolonged pharmacodynamic effect. nih.gov

Cognitive Enhancement Paradigms in Rodent Studies (e.g., Spatial Working Memory)

Lisdexamfetamine has demonstrated efficacy in enhancing cognitive performance in rodent models, particularly in tasks assessing spatial working memory. nih.govnih.gov In studies using the Morris Water Maze and Y-maze-based tasks, lisdexamfetamine has been shown to improve spatial working memory and recognition memory in rats. nih.govnih.gov

One study found that while a range of d-amphetamine doses failed to improve spatial working and recognition memory, lisdexamfetamine at a dose of 4.5 mg/kg significantly enhanced performance in these tasks. nih.govresearchgate.net This cognitive enhancement is thought to be linked to the steady and sustained increase in dopamine levels in the medial prefrontal cortex produced by lisdexamfetamine. nih.gov Even at higher doses (13.5 mg/kg), lisdexamfetamine did not significantly impair cognitive performance, suggesting a wider therapeutic window compared to immediate-release d-amphetamine. nih.govresearchgate.net Another study also confirmed that chronic treatment with lisdexamfetamine effectively enhanced spatial working memory in rats. nih.gov

Comparative Pharmacodynamic Profiles of Lisdexamfetamine and Immediate-Release D-amphetamine

The pharmacodynamic profiles of lisdexamfetamine and immediate-release d-amphetamine show significant differences, primarily related to the onset, magnitude, and duration of their effects, which stem from their distinct pharmacokinetic properties. researchgate.netfrontiersin.org

Neurochemical Effects:

Dopamine Release: In the medial prefrontal cortex, lisdexamfetamine leads to a lower peak but more sustained elevation of extracellular dopamine compared to d-amphetamine. nih.gov D-amphetamine causes a rapid, high-magnitude increase, while lisdexamfetamine induces a more gradual and prolonged release. nih.gov

Behavioral Effects:

Locomotor Activity: Lisdexamfetamine produces a less intense but longer-lasting increase in locomotor activity compared to equimolar doses of d-amphetamine. nih.govfrontiersin.org The peak locomotor response is delayed and blunted with lisdexamfetamine. frontiersin.org

Cognitive Enhancement: Preclinical evidence suggests that lisdexamfetamine may be more effective at improving spatial working memory. nih.gov Its ability to produce a steady and lasting dopamine release pattern in the prefrontal cortex appears to be more beneficial for cognitive performance than the sharp, transient increase caused by d-amphetamine. nih.gov

These differences are summarized in the table below, based on findings from comparative rodent studies.

| Feature | Lisdexamfetamine | Immediate-Release D-amphetamine |

| Dopamine Release (mPFC) | Gradual onset, lower peak, sustained elevation | Rapid onset, higher peak, transient elevation |

| Locomotor Activity | Delayed onset, less intense, prolonged duration | Rapid onset, more intense, shorter duration |

| Spatial Working Memory | Significant improvement observed | No significant improvement observed |

Advanced Methodologies in Lisdexamfetamine Research

In Vitro Experimental Models for Studying Prodrug Biotransformation

The conversion of lisdexamfetamine (B1249270) to its active metabolite, d-amphetamine, is a critical step in its pharmacological action. In vitro models have been pivotal in understanding this biotransformation process.

Initial studies demonstrated that lisdexamfetamine is not significantly metabolized in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF), indicating that its conversion in the gastrointestinal tract is minimal. nih.gov Further in vitro investigations using various tissues and cell cultures have pinpointed the primary site of this enzymatic conversion.

Research has shown that lisdexamfetamine is metabolized to d-amphetamine in human and rat whole blood. nih.gov Specifically, incubations with human red blood cells (RBCs) resulted in the rapid conversion of lisdexamfetamine, with a half-life of approximately one hour. nih.gov In contrast, negligible metabolism was observed in incubations with peripheral blood mononuclear cells (PBMCs), polymorphonuclear neutrophils (PMNs), and platelets. nih.gov These findings strongly suggest that an enzyme within red blood cells is responsible for the hydrolysis of the amide bond in lisdexamfetamine, releasing d-amphetamine. nih.gov

Interestingly, while lisdexamfetamine was metabolized in rat liver tissue, its metabolism was less extensive in human liver homogenates. nih.gov It was also metabolized in human kidney homogenates. nih.gov These in vitro findings have been crucial in confirming that the biotransformation of lisdexamfetamine is a controlled, enzymatic process primarily occurring in the bloodstream, rather than being dependent on gastrointestinal pH or transit times. nih.gov

In Vivo Animal Models and Techniques for Neuropharmacological Characterization

Animal models, particularly in rodents, have been indispensable for characterizing the neuropharmacological profile of lisdexamfetamine and differentiating it from d-amphetamine.

Male Sprague-Dawley and Wistar rats are commonly used in these studies. nih.govnih.gov Research in rats has shown that lisdexamfetamine administration leads to a more gradual and sustained increase in dopamine (B1211576) levels compared to an equivalent dose of d-amphetamine. nih.govnih.gov This distinct neurochemical profile is associated with less pronounced locomotor activity compared to d-amphetamine. nih.gov These findings from animal models have provided a preclinical basis for the prolonged duration of action observed in clinical settings. researchgate.net

Intracerebral Microdialysis for Real-Time Neurochemical Monitoring

Intracerebral microdialysis is a powerful technique that allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals. This methodology has been instrumental in elucidating the neurochemical effects of lisdexamfetamine.

Dual-probe microdialysis studies in conscious rats have simultaneously measured neurotransmitter efflux in the prefrontal cortex (PFC) and striatum. researchgate.net These studies have revealed that lisdexamfetamine produces a larger and more sustained increase in catecholaminergic neurotransmission (dopamine and norepinephrine) compared to other stimulants like methylphenidate and modafinil. researchgate.net Furthermore, only lisdexamfetamine was found to increase the efflux of 5-hydroxytryptamine (5-HT), or serotonin (B10506), in both the PFC and striatum. researchgate.net

Microdialysis experiments have also shown that lisdexamfetamine induces a lower magnitude but longer duration of extracellular dopamine increase in the medial prefrontal cortex (mPFC) when compared to d-amphetamine. nih.gov This steady and lasting dopamine release is thought to contribute to its efficacy in improving cognitive performance. nih.gov

Advanced Behavioral Assays in Rodents

A variety of advanced behavioral assays in rodents are employed to assess the cognitive and behavioral effects of lisdexamfetamine. These tests are crucial for understanding its therapeutic potential and for differentiating its effects from other psychostimulants.

Commonly used behavioral tests include:

Locomotor Activity: Measures general activity levels and can indicate the stimulant effects of a drug. Studies have consistently shown that lisdexamfetamine produces less locomotor activation than equivalent doses of d-amphetamine. nih.govresearchgate.net

Spatial Working and Recognition Memory: Assays like the Y-maze and novel object recognition tasks are used to evaluate cognitive enhancement. Research has demonstrated that lisdexamfetamine can significantly improve spatial working memory and spatial recognition memory in rats. nih.gov

Effort-Based Choice Tasks: These tasks assess motivation and the willingness to exert effort for a reward. Lisdexamfetamine has been shown to increase effortful behavior in rats. researchgate.net

These behavioral studies, often conducted in conjunction with neurochemical monitoring, provide a comprehensive picture of the pharmacodynamic effects of lisdexamfetamine. criver.com

Analytical Techniques for Quantitative Determination

Accurate and sensitive analytical methods are essential for quantifying lisdexamfetamine and its active metabolite, d-amphetamine, in various biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Prodrug and Metabolite Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the simultaneous quantification of lisdexamfetamine and d-amphetamine in biological samples such as plasma, urine, and oral fluid. sci-hub.senih.gov This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the analytes. sci-hub.seresearchgate.netscielo.br

Validated LC-MS/MS methods have been developed with calibration curve ranges suitable for pharmacokinetic studies. sci-hub.senih.gov For instance, one method reported a calibration curve range of 1 to 128 ng/mL in oral fluid and plasma, and 4 to 256 ng/mL in urine. sci-hub.senih.gov Another sensitive method for plasma analysis achieved a lower limit of quantification (LLOQ) of 0.3 ng/mL. researchgate.netscielo.br The precision and accuracy of these methods are typically within acceptable limits as per regulatory guidelines. sci-hub.senih.gov

The development of these robust bioanalytical methods has been crucial for characterizing the pharmacokinetic profile of lisdexamfetamine and for supporting clinical trials. sci-hub.seresearchgate.netscielo.br

Application of Computational Pharmacology and Molecular Modeling

Computational pharmacology and molecular modeling are increasingly being used to investigate the mechanisms of action of drugs like lisdexamfetamine and to simulate clinical trial outcomes. frontiersin.orgucm.esuab.cat These in silico approaches offer a powerful tool for generating hypotheses and gaining mechanistic insights that can complement in vitro and in vivo studies. frontiersin.orgucm.esuab.cat

Quantitative systems pharmacology (QSP) models have been developed to simulate the effects of lisdexamfetamine. frontiersin.orgucm.esuab.catnih.gov These models integrate physiologically based pharmacokinetic (PBPK) modeling with systems biology approaches to create "virtual patients" and predict drug responses. frontiersin.orgucm.esuab.cat For example, QSP models have been used to compare the mechanisms of action of lisdexamfetamine and methylphenidate, suggesting that while both modulate similar pathways, lisdexamfetamine may have a more specific effect on neural processes relevant to ADHD, such as GABAergic inhibitory synapses and the reward system. nih.gov

These computational techniques can also be used to explore the effects of demographic factors like age and body mass index on drug efficacy. nih.gov By modeling drug-target interactions and their downstream effects on protein networks, computational pharmacology provides a valuable platform for understanding the complex pharmacology of lisdexamfetamine and for guiding future drug development. frontiersin.orgucm.esuab.catfrontiersin.org

Theoretical and Conceptual Contributions of Lisdexamfetamine Research to Pharmacology

Innovations in Sustained-Release and Controlled Drug Delivery Systems

The research surrounding lisdexamfetamine (B1249270) has introduced a significant innovation in controlled drug delivery, primarily by shifting from mechanical-release to a biochemical-release mechanism. nih.gov Unlike encapsulated or matrix-based formulations that release medication through dissolution or erosion in the gastrointestinal tract, lisdexamfetamine is a pharmacologically inactive molecule that requires enzymatic conversion to become active. cambridge.orginnovationscns.com

Following oral ingestion, the intact lisdexamfetamine molecule is rapidly absorbed from the small intestine. drugbank.comnih.gov This process is believed to be mediated by the high-capacity peptide transporter 1 (PEPT1). researchgate.netnih.gov Once absorbed into the portal circulation and systemic bloodstream, the prodrug undergoes hydrolysis, a process that occurs predominantly within red blood cells. nih.govresearchgate.netnih.gov This enzymatic conversion cleaves the covalent bond between L-lysine (B1673455) and d-amphetamine, releasing the therapeutically active dextroamphetamine. wikipedia.orgresearchgate.netmims.com

This enzymatic pathway is a rate-limited, high-capacity system, which ensures a gradual and consistent release of d-amphetamine over an extended period. nih.govpatsnap.com This contrasts with many long-acting formulations that can be influenced by gastrointestinal pH and transit times. innovationscns.comwikipedia.org The biochemical release of lisdexamfetamine provides a prolonged duration of action, with studies showing therapeutic effects lasting up to 14 hours in adults. nih.govwikipedia.org This approach represents a novel strategy for achieving sustained drug delivery, relying on the body's own metabolic processes rather than on the physical properties of a formulation. nih.govinnovationscns.com

Table 1: Lisdexamfetamine's Biochemical Delivery System

| Stage | Process | Key Biological Component | Pharmacological Significance |

|---|---|---|---|

| Absorption | Intact prodrug is absorbed from the small intestine into the portal circulation. nih.govresearchgate.net | Peptide Transporter 1 (PEPT1) nih.gov | Efficient, carrier-mediated uptake of the inactive molecule. nih.gov |

| Conversion | Enzymatic hydrolysis of lisdexamfetamine. mims.com | Red Blood Cells researchgate.netnih.gov | Rate-limiting step that gradually releases active d-amphetamine and L-lysine. researchgate.netpatsnap.com |

| Action | Active d-amphetamine crosses the blood-brain barrier to exert its effects. nih.gov | Central Nervous System (CNS) | Sustained therapeutic effect due to controlled, prolonged release of the active moiety. nih.gov |

Paradigm Shifts in Central Nervous System Drug Development through Prodrug Strategies

The successful implementation of lisdexamfetamine as a prodrug has marked a paradigm shift in the development of central nervous system (CNS) stimulants and other psychotropic medications. drugbank.comcambridge.org It established a proof-of-concept that prodrug chemistry could be effectively utilized to modulate the pharmacokinetic profile of a well-established active compound to achieve specific therapeutic goals. cambridge.orginnovationscns.com

The primary innovation was the creation of a delivery system with low inter-patient and intra-patient pharmacokinetic variability, ensuring a more consistent and predictable delivery of d-amphetamine. nih.gov This consistency addresses a common challenge with traditional extended-release formulations, where effects can sometimes be inconsistent. innovationscns.com The design of lisdexamfetamine was intended to provide a long duration of effect while reducing the potential for abuse associated with immediate-release stimulants. wikipedia.orgpatsnap.com Because the conversion to d-amphetamine occurs slowly in the bloodstream and not through mechanical manipulation (e.g., crushing), the rapid peak in plasma concentration that is often associated with euphoria is blunted. wikipedia.orgcymitquimica.com

This strategy of using a prodrug to control the release and absorption of a CNS-active drug has influenced pharmaceutical development by highlighting a pathway to enhance therapeutic profiles. cambridge.org It demonstrated that covalently modifying a drug with a naturally occurring amino acid could create a delivery system that is dependent on a specific, high-capacity enzymatic process, thereby providing a more controlled and extended release of the active agent. cambridge.orgresearchgate.net

Enhanced Understanding of Monoamine System Regulation and Neuromodulation

Research into lisdexamfetamine has deepened the understanding of the monoamine system and its modulation. While the prodrug itself is inactive, its active metabolite, d-amphetamine, exerts a well-defined effect on the CNS. drugbank.commims.com D-amphetamine primarily functions by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron and increasing their release into the extraneuronal space. drugbank.commims.comguidetopharmacology.org

Further studies have elucidated that d-amphetamine interacts with several key targets to produce these effects. It inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), and also acts on the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) to facilitate the efflux of these catecholamines from the presynaptic neuron. patsnap.comnih.gov

Crucially, the unique delivery mechanism of lisdexamfetamine provides a different neurochemical profile compared to an equivalent dose of immediate-release d-amphetamine. nih.gov Microdialysis studies in animal models have shown that lisdexamfetamine induces a lower magnitude, but more sustained, increase in extracellular dopamine in the medial prefrontal cortex. nih.gov This steady and lasting pattern of dopamine release is believed to contribute to its efficacy in improving cognitive performance, as opposed to the sharp, high-amplitude spike produced by immediate-release formulations. nih.gov This has provided valuable insight into how different patterns of neuromodulation can result in distinct behavioral and therapeutic outcomes, even when the same active compound is involved.

Table 2: Comparative Neurochemical Effects

| Feature | Immediate-Release d-Amphetamine | d-Amphetamine from Lisdexamfetamine |

|---|---|---|

| Primary Mechanism of Action | Blocks reuptake and increases release of dopamine and norepinephrine. drugbank.commedsafe.govt.nz | |

| Molecular Targets | DAT, NET, TAAR1, VMAT2 nih.gov | |

| Dopamine Release Pattern | Rapid, high-magnitude increase in extracellular dopamine. nih.gov | Gradual, lower-magnitude, and more sustained increase in extracellular dopamine. nih.gov |

| Implication for Neuromodulation | Sharp, phasic stimulation of monoamine pathways. | Steady, tonic modulation of monoamine pathways. nih.gov |

Contribution to the Theory of Pharmacokinetic-Pharmacodynamic Relationships

The study of lisdexamfetamine has made a substantial contribution to the understanding of pharmacokinetic-pharmacodynamic (PK/PD) relationships. The comparison between lisdexamfetamine and immediate-release (IR) d-amphetamine offers a clear example of how altering pharmacokinetics can fundamentally change the pharmacodynamic effects of a drug. nih.govresearchgate.net

Lisdexamfetamine administration leads to a delayed time to maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) of d-amphetamine compared to an equivalent dose of IR d-amphetamine. nih.govnih.gov This altered PK profile directly influences the drug's effects. For instance, while both drugs increase locomotor activity in animal models, the relationship between the plasma concentration of d-amphetamine and its behavioral effect differs significantly. nih.gov

This difference has been characterized using hysteresis loops, which plot drug concentration against its effect over time. For IR d-amphetamine, this relationship is typically a "clockwise" hysteresis loop, meaning a greater effect is observed at a given drug concentration when plasma levels are rising compared to when they are falling. nih.gov In contrast, lisdexamfetamine exhibits an "anticlockwise" hysteresis loop for effects like locomotor activity. nih.gov This indicates that for a given plasma concentration of d-amphetamine derived from lisdexamfetamine, the behavioral activation is less pronounced as the concentration rises, but the activity is maintained for longer as the concentration declines. nih.gov This finding helps explain why the slower onset and lower peak concentration from lisdexamfetamine may result in a different therapeutic window and subjective experience compared to IR d-amphetamine. nih.govresearchgate.net

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Immediate-Release d-Amphetamine | Lisdexamfetamine (as d-Amphetamine) |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Higher nih.gov | Lower (by approx. 50%) nih.gov |

| Tmax (Time to Peak Concentration) | Shorter nih.gov | Significantly delayed nih.govnih.gov |

| PK/PD Hysteresis Loop (Locomotor Activity) | Clockwise nih.gov | Anticlockwise nih.gov |

| Pharmacodynamic Implication | Rapid onset, more pronounced peak effect. nih.gov | Gradual onset, sustained effect with less pronounced peak. nih.govresearchgate.net |

Current Research Gaps and Future Investigative Directions

Definitive Identification and Characterization of the Hydrolyzing Enzyme

A significant gap in the understanding of lisdexamfetamine's pharmacology is the definitive identity of the enzyme responsible for its conversion to d-amphetamine and L-lysine (B1673455). researchgate.net While research has pinpointed the primary site of this hydrolytic activity, the specific molecular entity remains elusive.

Initial investigations demonstrated that the bioconversion of lisdexamfetamine (B1249270) occurs predominantly in the blood, with red blood cells being the primary cellular component responsible. nih.govnih.gov Studies using rat and human tissue homogenates showed that while some slow hydrolysis might occur in liver and kidney homogenates, this is likely due to residual blood. tandfonline.com Further research confirmed that the hydrolytic activity resides within the cytosolic extract of red blood cells, not the membrane fraction. nih.gov This enzymatic hydrolysis is considered the rate-limiting step in the release of the active d-amphetamine. researchgate.net

The characteristics of the hydrolysis reaction strongly suggest the involvement of a peptidase. nih.gov Experiments using various inhibitors have provided clues to the enzyme's nature. For instance, a general protease inhibitor cocktail, as well as specific inhibitors like bestatin (B1682670) and ethylenediaminetetra-acetic acid (EDTA), potently inhibit the production of d-amphetamine from lisdexamfetamine in red blood cell cytosolic extracts. nih.gov This inhibitor profile is characteristic of aminopeptidase (B13392206) activity. nih.gov

Despite this evidence, attempts to identify the exact enzyme have been unsuccessful. Aminopeptidase B, a cytosolic enzyme in red blood cells with a known preference for lysine, was considered a strong candidate. nih.gov However, in vitro tests using purified recombinant human aminopeptidase B failed to demonstrate the conversion of lisdexamfetamine to d-amphetamine. nih.gov Other peptidases present in red blood cell cytosol, such as leukotriene A4 hydrolase, remain as potential candidates for investigation. nih.gov The definitive identification and subsequent characterization of this hydrolyzing enzyme are critical for a complete understanding of lisdexamfetamine's pharmacokinetic profile and potential inter-individual variability.

| Inhibitor | Effect on Lisdexamfetamine Hydrolysis | Implication |

|---|---|---|

| Protease Inhibitor Cocktail | Potent Inhibition | Suggests a protease is responsible. nih.gov |

| Bestatin | Potent Inhibition | Points towards an aminopeptidase. nih.gov |

| EDTA (Ethylenediaminetetra-acetic acid) | Potent Inhibition | Suggests a metalloprotease. nih.gov |

Exploration of Unconventional Neurobiological Pathways and Non-Monoaminergic Interactions

The primary mechanism of action for d-amphetamine, the active metabolite of lisdexamfetamine, is well-established and involves increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft by blocking their reuptake and promoting their release. patsnap.comnih.gov However, emerging research suggests that the neurobiological effects may extend beyond this classical monoaminergic model. nih.gov

Future investigations are needed to explore these unconventional pathways more thoroughly. One area of interest is the interaction with the trace amine-associated receptor 1 (TAAR1), a protein involved in modulating the dopamine pathway. nih.gov D-amphetamine is a known agonist of TAAR1, and this activation contributes to the efflux of monoamines from presynaptic neurons, representing a distinct mechanism from simple reuptake inhibition. nih.govresearchgate.net

Pharmacogenomic Influences on Lisdexamfetamine Bioconversion in Preclinical and Model Systems

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a growing field. For many central nervous system stimulants, genetic variations in cytochrome P450 (CYP) enzymes, such as CYP2D6, are known to influence the metabolism of the active drug and can affect efficacy and tolerability. nih.govaccscience.com However, a significant research gap exists specifically concerning the pharmacogenomic influences on the initial bioconversion of lisdexamfetamine itself in preclinical and model systems.

The hydrolysis of lisdexamfetamine is not dependent on CYP enzymes. researchgate.net Instead, it relies on the as-yet-unidentified peptidase in red blood cells. researchgate.netnih.gov Therefore, future preclinical pharmacogenomic research should focus on identifying genetic polymorphisms in candidate peptidases within various animal models. Such studies would involve:

Screening Different Animal Strains: Utilizing different inbred strains of rats or mice with known genetic variations in peptidase genes to assess for differences in the rate and extent of lisdexamfetamine conversion.

Developing Knockout Models: Once candidate peptidases are narrowed down, creating genetically modified animal models (e.g., knockout mice) that lack the specific enzyme to confirm its role in lisdexamfetamine hydrolysis.

Quantitative Trait Locus (QTL) Analysis: Employing QTL analysis in animal populations to identify specific genomic regions associated with variations in d-amphetamine levels following lisdexamfetamine administration.

Understanding the genetic factors that modulate the efficiency of this first, rate-limiting step of activation is crucial. It could explain potential inter-individual differences in the pharmacokinetic profile of lisdexamfetamine, independent of the subsequent metabolism of d-amphetamine. Currently, there is a lack of such focused preclinical research, representing a key area for future investigation. drug-dev.com

Design and Evaluation of Next-Generation Prodrugs Based on Lisdexamfetamine Principles

The success of lisdexamfetamine as a long-acting prodrug with a unique pharmacokinetic profile has spurred interest in developing next-generation prodrugs for stimulants and other medications. pharmexec.com The core principle is to covalently link an active pharmaceutical ingredient (API) to an inactive moiety, such as an amino acid or another ligand, to improve specific drug attributes. wikipedia.org

The design goals for these new prodrugs are varied and aim to address unmet needs with existing treatments:

Modifying Onset and Duration: Creating prodrugs with different release profiles, such as a more rapid onset of action or a "super-extended" duration of up to 16 hours. pharmexec.comwikipedia.org

Improving Consistency: The enzymatic, rate-limiting conversion of a prodrug can lead to more predictable and less variable plasma concentrations of the active drug compared to formulation-based, extended-release mechanisms. nih.govtandfonline.com

Reducing Abuse Potential: By design, many prodrugs are inactive until metabolized in the body. This can prevent the active drug from being released by simple mechanical manipulation (like crushing) for non-oral routes of administration. google.combioworld.com

An example of this next-generation approach is the development of serdexmethylphenidate (B610792) (SDX), a prodrug of d-methylphenidate. pharmexec.com Investigational products like KP415 combine SDX with a small amount of immediate-release d-methylphenidate to achieve a rapid onset (around 30 minutes) and a long duration of effect (around 13 hours). pharmexec.com Another product, KP484, uses the same SDX prodrug but is formulated to provide a "super-extended duration" of up to 16 hours, targeting a different patient population. pharmexec.com Other research has focused on creating novel enzyme-cleavable amphetamine prodrugs designed to be activated by specific enzymes like trypsin. mdpi.com

| Compound/Product Candidate | Parent Drug | Prodrug Design Principle/Goal |

|---|---|---|

| Lisdexamfetamine | d-amphetamine | Long duration of action, consistent delivery, lower abuse potential. pharmexec.comgoogle.com |

| Serdexmethylphenidate (e.g., in KP415) | d-methylphenidate | Rapid onset and extended duration (13 hours). pharmexec.com |

| Serdexmethylphenidate (e.g., in KP484) | d-methylphenidate | "Super-extended" duration (up to 16 hours). pharmexec.com |

| AM-2 | amphetamine | Cleavable by trypsin, potentially attenuating release when co-administered with a trypsin inhibitor. mdpi.com |

Methodological Advancements for Comprehensive Preclinical Prodrug Characterization

The development of next-generation prodrugs necessitates robust and comprehensive preclinical characterization methods to accurately predict their pharmacokinetic and pharmacodynamic behavior in humans. youtube.com Methodological advancements in this area are crucial for efficient and successful drug development.

In Silico Methods: Computational approaches are increasingly used in the early phases of prodrug development. These methods can screen large libraries of potential prodrug candidates and help optimize molecular design. Techniques include machine learning algorithms and molecular dynamics simulations to predict key properties like membrane permeability and interaction with transporters. youtube.com

In Vitro and Ex Vivo Systems: A battery of in vitro and ex vivo tests is essential for characterizing a prodrug before it enters in vivo studies.

Transport and Permeability Assays: Cell-based assays, such as using Caco-2 cells, are standard for assessing intestinal permeability. For prodrugs like lisdexamfetamine that are substrates for specific transporters, using cells engineered to express those transporters (e.g., CHO cells expressing PEPT1) is a critical tool to confirm the mechanism of absorption. nih.govtandfonline.com Ex vivo models like intestinal sacs and Ussing chambers provide a more complex biological system to evaluate permeability. youtube.com

Metabolic Stability Assays: Incubating the prodrug with various tissue homogenates (e.g., intestinal, liver, kidney) and blood fractions (e.g., plasma, red blood cells) is fundamental to identifying the site of bioconversion. nih.govnih.gov This was the approach that pinpointed red blood cells as the primary site of lisdexamfetamine hydrolysis. nih.gov

Advancements in Bioanalysis: A significant challenge in preclinical (and clinical) studies of prodrugs is preventing the ex vivo conversion of the prodrug to the active drug in biological samples after they are collected. fiocruz.br This can lead to an overestimation of the amount of active drug produced in the body. Methodological advancements to ensure sample integrity are critical and include:

Optimized Sample Handling: Developing specific procedures for sample collection and storage, which may include immediate cooling, pH control, and the use of specific enzyme inhibitors in the collection tubes. fiocruz.br

Thorough Method Validation: Validation experiments must rigorously test the stability of both the prodrug and the active drug under various conditions (benchtop, freeze-thaw cycles) to quantify and minimize any potential ex vivo conversion. fiocruz.br

Advanced Analytical Techniques: Using highly sensitive and specific LC-MS/MS (liquid chromatography-tandem mass spectrometry) methods that can differentiate and accurately quantify both the intact prodrug and the released active drug, while also monitoring for potential in-source fragmentation of the prodrug that could mimic the active drug. fiocruz.br

These methodological advancements are vital for building an accurate and comprehensive preclinical profile of a prodrug, ensuring that the data reliably reflects its in vivo behavior and allowing for more informed decisions as it moves toward clinical development.

Q & A

Basic Research Questions

Q. What are the key chemical and pharmacological characteristics of Lisdexamphetamine Dihydrochloride that inform its experimental use?

- Methodological Answer : The compound (C₁₅H₂₃Cl₂N₃O) is a prodrug metabolized to dextroamphetamine. Researchers should confirm its structural integrity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure purity. Pharmacokinetic studies require monitoring enzymatic hydrolysis in the bloodstream, which releases active amphetamine metabolites. Stability testing under varying pH and temperature conditions is critical for in vitro assays .

Q. What safety protocols are essential for handling Lisdexamphetamine Dihydrochloride in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH-certified masks) during aerosol-generating procedures. Implement engineering controls like fume hoods for weighing and dissolving the compound. Decontaminate surfaces with 70% ethanol, and store samples in airtight, light-resistant containers at -20°C. Safety training must include spill management and emergency response for accidental exposure .

Q. How can researchers design preclinical studies to evaluate the neuropharmacological effects of Lisdexamphetamine Dihydrochloride?

- Methodological Answer : Use rodent models to assess dose-dependent effects on dopamine/norepinephrine reuptake inhibition. Employ behavioral assays (e.g., locomotor activity, forced swim test) and microdialysis for neurotransmitter quantification. Control for circadian rhythms by standardizing experimental timing and housing conditions. Include saline-injected cohorts to distinguish compound-specific effects from procedural stress .

Advanced Research Questions

Q. How can analytical techniques like GC/MS and FTIR be optimized for detecting Lisdexamphetamine Dihydrochloride in complex biological matrices?

- Methodological Answer : For GC/MS, derivatize the compound using trifluoroacetic anhydride to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and a temperature gradient from 100°C to 280°C. In FTIR, employ attenuated total reflectance (ATR) mode to identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~700 cm⁻¹). Validate specificity by comparing spectra against deuterated analogs and spiked plasma samples .

Q. What statistical models are appropriate for analyzing dose-dependent clinical outcomes in Lisdexamphetamine Dihydrochloride trials?

- Methodological Answer : Use within-individual Cox regression models to account for time-varying covariates (e.g., dose adjustments). Stratify analyses by defined daily doses (DDD): <45 mg/d, 45–65 mg/d, and ≥65 mg/d. Sensitivity analyses should exclude the first 30 days of treatment to mitigate confounding by early discontinuation. Adjust for polytherapy effects using propensity score matching .

Q. How can researchers address contradictions in preclinical and clinical data on Lisdexamphetamine Dihydrochloride’s long-term neuroadaptations?

- Methodological Answer : Conduct translational studies integrating PET imaging (e.g., dopamine transporter occupancy) in non-human primates with human EEG/ERP data. Use meta-analytic approaches to reconcile discrepancies in tolerance development across species. Control for confounders like comorbid substance use in clinical cohorts through stratified randomization .

Q. What criteria should guide the formulation of research questions on Lisdexamphetamine Dihydrochloride’s off-target effects?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

- Feasibility : Access to longitudinal electronic health records for retrospective cohort studies.

- Novelty : Investigating epigenetic modifications (e.g., H3K4 methylation) via ChIP-seq in neuronal cell lines.

- Ethical : Excluding vulnerable populations (e.g., pregnant individuals) in early-phase trials .

Methodological Considerations for Data Integrity

- Analytical Validation : Include deuterated internal standards (e.g., [²H₄]-Lisdexamphetamine) to correct for matrix effects in LC-MS/MS assays .

- Clinical Trial Design : Use double-blind, placebo-controlled crossover designs with washout periods ≥7 days to minimize carryover effects .

- Data Presentation : Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use forest plots for meta-analyses of dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.